Product packaging for cyclobutane-1,3-dicarboxylic acid(Cat. No.:CAS No. 2398-16-5)

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B1295317
CAS No.: 2398-16-5
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-dicarboxylic acid (CBDA) is a versatile alicyclic diacid building block gaining prominence in advanced materials and pharmaceutical research. Its unique four-membered ring structure provides a semi-rigid core with limited conformational freedom, positioning it as a valuable intermediate between flexible aliphatic and rigid aromatic diacids . This compound serves as a key precursor in polymer science for the synthesis of cyclobutane-containing polymers (CBPs), or poly-truxillates, which exhibit semi-crystalline properties and stabilities comparable to established materials like PET . In pharmaceutical and medicinal chemistry, deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives are synthesized for use in drug discovery research. These derivatives act as bio-isosteres for groups like vinylene and 1,4-phenylene, and are crucial for improving pharmacokinetic properties (ADMET), as well as serving as internal standards in quantitative mass spectrometry analyses . The cyclobutane ring demonstrates robust thermal and chemical stability, tolerating high temperatures and strong acid/base treatments, making it a reliable component for constructing complex molecular architectures . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B1295317 cyclobutane-1,3-dicarboxylic acid CAS No. 2398-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
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Stereoisomerism and Conformational Analysis of Cyclobutane 1,3 Dicarboxylic Acid

cis-Cyclobutane-1,3-dicarboxylic Acid Isomer

In the cis isomer, the two carboxylic acid functional groups are situated on the same side of the cyclobutane (B1203170) ring. This arrangement significantly influences its synthesis, characterization, and conformational preferences.

Synthesis and Characterization of cis-Isomer

Historically, the synthesis of 1,3-cyclobutanedicarboxylic acids has been a challenge, with many early attempts before 1950 proving to be incorrect. okstate.edu One of the first successful and authenticated syntheses of both cis and trans isomers was developed by Buchman. okstate.edu While specific details of early syntheses can be complex and varied, modern approaches often utilize methods like the cycloaddition of olefins or the oxidation of cyclobutane derivatives. ontosight.ai The pure cis-acid has a melting point of 135-136°C. okstate.edu

Reduction of cis-cyclobutane-1,3-dicarboxylic acid using a borane-tetrahydrofuran (B86392) (THF) complex can yield the corresponding diol in an 83% yield. However, subsequent oxidation to a dialdehyde (B1249045) and further reactions, such as the Horner-Wadsworth-Emmons olefination, can lead to epimerization, resulting in a mixture of cis and trans isomers. This is attributed to the increased acidity of cyclobutyl protons due to the higher s-character in the exocyclic bonds of the cyclobutane ring.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, highlighting a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) (NaBH₄). acs.org

Conformational Preferences and Puckering Phenomenon in Solution and Solid State

The cyclobutane ring is not perfectly flat but exists in a puckered or bent conformation to relieve torsional strain between adjacent hydrogen atoms. vaia.comyoutube.com In this puckered state, one carbon atom is positioned approximately 25° above the plane of the other three. vaia.com

For cis-cyclobutane-1,3-dicarboxylic acid, X-ray analysis has confirmed that it adopts a puckered conformation in the solid state. ic.ac.ukrsc.org This puckering helps to minimize the unfavorable eclipsing interactions that would be present in a planar structure. vaia.com The crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid has been determined, revealing a puckered cyclobutane ring. rsc.orgacs.org

trans-Cyclobutane-1,3-dicarboxylic Acid Isomer

The trans isomer of cyclobutane-1,3-dicarboxylic acid features its two carboxylic acid groups on opposite sides of the cyclobutane ring, leading to distinct conformational properties compared to its cis counterpart.

Synthesis and Characterization of trans-Isomer

As with the cis isomer, early synthetic attempts for the trans form were often fraught with errors. okstate.edu The work of Buchman provided a reliable synthesis for both isomers. okstate.edu The trans isomer is a reagent used in organic synthesis and can react with malonic acid. biosynth.com

Conformational Preferences and Planarity in Solution and Solid State

In a notable contrast to the cis isomer, trans-1,3-cyclobutanedicarboxylic acid has been shown by X-ray analysis to possess a planar arrangement of the cyclobutane ring in the solid state. ic.ac.ukacs.org However, studies using Raman and IR spectroscopy indicate that in an aqueous solution, the trans-isomer adopts a puckered conformation, a state where it lacks symmetry. ic.ac.uk Interestingly, its dianion form is planar in solution. ic.ac.uk The energy difference between the planar and puckered conformations for many cyclobutane derivatives is generally small, often less than 1 kcal/mol, making it difficult to predict the adopted conformation without experimental data. ic.ac.uk

Advanced Conformational Studies of this compound Derivatives

The unique structural features of this compound and its derivatives make them valuable building blocks in various fields, including materials science and drug discovery.

α-Truxillic acid, which is 2,4-diphenylthis compound, can be synthesized from trans-cinnamic acid and serves as a stable building block for polymers. nih.gov These cyclobutane-containing polymers, or poly-α-truxillates, have shown thermal and chemical stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Derivatives of trans-β-N-heterocyclic cyclobutanecarboxylic acid, which can act as peptidomimetics, have been synthesized. chemistryviews.org These syntheses often involve [2+2] cycloaddition strategies or Michael additions of nitrogen nucleophiles to unsaturated esters. chemistryviews.org

Experimental Methodologies for Conformational Analysis

A variety of experimental techniques have been instrumental in characterizing the three-dimensional structure and conformational dynamics of this compound and its derivatives.

For instance, a three-dimensional X-ray structure determination of 1,1-cyclobutanedicarboxylic acid revealed a monoclinic crystal system with the space group P21/c. researchgate.net The analysis of electron density suggested a dynamic inversion of the cyclobutane ring's conformation. researchgate.net In a study of cyclobut-1-ene-1,2-dicarboxylic acid, X-ray crystallography showed a monoclinic space group Cc and revealed the presence of an intramolecular hydrogen bond. rsc.org These studies provide a static picture of the preferred conformation in the crystalline phase, which serves as a crucial reference for computational and solution-phase studies.

A study on a cis-cyclobutane-1,2-dicarboxylic acid derivative, specifically (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid (CBDA-4), determined its X-ray crystal structure for the first time. rsc.org The cyclobutane ring in this derivative was found to adopt a puckered conformation of 20 degrees. rsc.org

Table 1: Selected Crystallographic Data for Cyclobutane Dicarboxylic Acid Derivatives

Compound Crystal System Space Group Key Feature
1,1-cyclobutanedicarboxylic acid Monoclinic P21/c Dynamic ring inversion suggested researchgate.net
cyclobut-1-ene-1,2-dicarboxylic acid Monoclinic Cc Intramolecular hydrogen bond rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing chemical shifts and coupling constants, detailed information about the stereochemistry and dynamic behavior of the cyclobutane ring can be obtained.

For example, 1H and 13C NMR spectra are routinely used to distinguish between cis and trans isomers of substituted cyclobutane dicarboxylic acids. rsc.org In a study of a cis-cyclobutane-1,2-dicarboxylic acid derivative, the 1H NMR spectrum in DMSO-d6 showed distinct signals for the cyclobutane ring protons. rsc.org The analysis of coupling constants can provide quantitative information about the dihedral angles within the ring, and thus its puckering. A combination of NMR spectroscopy and computational methods has been effectively used to study the conformational preferences of 2-substituted cyclobutane-α-amino acid derivatives in solution. acs.org

Table 2: Representative 1H NMR Data for a cis-Cyclobutane Dicarboxylic Acid Derivative

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Carboxylic Acid (2H) 12.46 singlet -
Phenyl (10H) 6.99 - 7.09 multiplet -
Cyclobutane (2H) 4.22 doublet 4.5
Cyclobutane (2H) 3.81 doublet 4.5

Data from a study on (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid in DMSO-d6. rsc.org

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions, such as hydrogen bonding. These techniques are valuable for identifying the functional groups present and for studying the conformational equilibrium in different phases.

The IR spectra of cyclobutanecarboxylic acid have been interpreted in terms of a hydrogen-bonded dimer structure in the crystalline state. dtic.mil The vibrational spectra of substituted cyclobutanes show characteristic absorption regions that can help in the identification of the cyclobutane ring system. dtic.mil In studies of carboxylic acids, the carbonyl (C=O) stretching frequency is particularly informative. For instance, in the solid state, this band's position can be influenced by the formation of hydrogen-bonded dimers. rsc.org Raman spectroscopy offers complementary information and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. kurouskilab.com The combination of IR and Raman spectroscopy with theoretical calculations provides a comprehensive assignment of the vibrational modes to specific molecular motions. researchgate.net

Table 3: Characteristic Infrared Absorption Regions for Substituted Cyclobutanes

Wavenumber Range (cm-1) Assignment
~3000 C-H stretching
~1700 C=O stretching (in carboxylic acids)
1400-1450 CH2 scissoring
Below 1000 Ring vibrations

General ranges compiled from spectroscopic studies of cyclobutane derivatives. dtic.milkurouskilab.com

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules, complementing experimental findings and offering insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure and properties of molecules. It is widely used to determine the geometries, relative energies, and vibrational frequencies of different conformers of cyclobutane derivatives.

DFT calculations at the B3PW91/6-311++G** level have been used to identify stable conformations of 1,1-dicarboxycyclobutane. researchgate.net These calculations can predict the puckering of the cyclobutane ring and the orientation of the substituent groups. For cyclobutanecarboxylic acid, potential energy surface scans using DFT have been performed to explore the conformational space. researchgate.net DFT methods are also employed to simulate IR spectra, which can then be compared with experimental data to validate the calculated structures. researchgate.net The accuracy of DFT calculations allows for the investigation of subtle energetic differences between various conformers. nih.govcore.ac.uk

Table 4: Example of DFT Calculated Relative Energies for Cyclobutane Conformers

Conformer Relative Energy (kJ/mol)
Equatorial-trans (Et) 0.00 (most stable)
Equatorial-gauche (Eg) 1.34 ± 0.13
Axial-gauche (Ag) 3.91 ± 0.42

Data from a study on ethynylmethyl cyclobutane. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of the conformational landscape and the study of how the environment, such as a solvent, affects conformational preferences.

MD simulations have been used to study the stability and interactions of cyclobutane-containing compounds. nih.gov These simulations, often employing force fields like CHARMM36, can model the molecule's behavior in a solvent box, providing insights into its flexibility and intermolecular interactions. nih.gov In conjunction with experimental data from techniques like NMR, MD simulations can help to build a comprehensive model of the conformational dynamics of this compound in solution. acs.org The development of specialized force fields can improve the accuracy of these simulations for specific classes of molecules like cyclodextrins, which share some structural similarities with substituted cyclobutanes. rsc.org

Synthetic Methodologies for Cyclobutane 1,3 Dicarboxylic Acid and Its Derivatives

Photocyclization Reactions for Cyclobutane-1,3-dicarboxylic Acid Synthesis

Photocyclization reactions, specifically [2+2] cycloadditions, are a primary method for synthesizing the cyclobutane (B1203170) core of this compound and its analogs. nih.gov These reactions involve the light-induced dimerization of two alkene-containing molecules to form a four-membered ring. researchgate.net

[2+2] Photodimerization of Cinnamic Acid Derivatives

The [2+2] photodimerization of cinnamic acid and its derivatives is a well-established method for producing cyclobutane structures, particularly α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound. nih.govnih.gov This reaction typically occurs in the solid state upon irradiation with UV light. researchgate.net

The topochemical [2+2] photodimerization of trans-cinnamic acid in the solid state is a classic example of stereochemical control in crystal lattices. acs.org According to Schmidt's topochemical principles, for a successful solid-state photodimerization, the reacting double bonds of adjacent molecules in the crystal must be parallel and separated by a distance of less than 4.2 Å. organic-chemistry.org The α-polymorph of trans-cinnamic acid fulfills these criteria, leading to the formation of α-truxillic acid upon UV irradiation. bilkent.edu.tr In contrast, the γ-polymorph, where the distance between double bonds is greater than 4.7 Å, is photochemically inert. thieme-connect.com

The kinetics of the solid-state photodimerization of α-trans-cinnamic acid to α-truxillic acid have been studied using solid-state NMR. nih.gov The reaction is understood as a nucleation and growth process that primarily initiates on the crystal surface. acs.org The process can be modeled using the Johnson, Mehl, Avrami, and Kolmogorov (JMAK) model, which helps to understand parameters like the nucleation rate and the dimensionality of the reaction growth. nih.govacs.org

Recent studies have also explored template-directed solid-state photodimerization. Using 1,8-dihydroxynaphthalene as a covalent template allows for the highly selective synthesis of β-truxinic acid analogs as single diastereomers in high yields. organic-chemistry.org This method overcomes the limitations of relying on the inherent crystal packing of the cinnamic acid derivatives and enables both symmetrical and unsymmetrical cyclobutane synthesis. bilkent.edu.trorganic-chemistry.org

Table 1: Template-Directed Photodimerization of Cinnamic Acid Derivatives

EntryCinnamic Acid DerivativeProductYield (%)Diastereoselectivity
1Phenyl-substituted diesterSymmetrical β-truxinic acid analog95Single diastereomer
24-Methoxyphenyl-substituted diesterSymmetrical β-truxinic acid analog87Single diastereomer
3Dioxolane-bearing diesterSymmetrical β-truxinic acid analog74Single diastereomer
4Unsymmetrical diester (7f)Unsymmetrical β-truxinic acid analog (8f)83Single diastereomer

Data sourced from a study on template-directed photochemical reactions of cinnamic acid derivatives. bilkent.edu.trthieme-connect.com

The stereoselectivity of the [2+2] photodimerization of cinnamic acids in the solid state is dictated by the crystal packing. thieme-connect.com The α- and β-polymorphs of cinnamic acid, which have parallel double bonds in close proximity, lead to specific stereoisomers of the cyclobutane product. organic-chemistry.org The reaction is believed to proceed through the formation of an excimer (an excited-state dimer), which then collapses to the cyclobutane product. rsc.org

The mechanism involves the absorption of UV light by a cinnamic acid molecule, promoting it to an excited singlet state. researchgate.net In the solid state, this excited molecule can interact with a ground-state neighbor to form the excimer, leading to the cycloadduct. In solution, however, E/Z photoisomerization is often the predominant outcome. bilkent.edu.tr The use of templates, as mentioned earlier, provides a way to pre-organize the reactants, ensuring high regio- and stereoselectivity by aligning the olefin units in a suitable orientation for cycloaddition. bilkent.edu.trorganic-chemistry.org The distance between the olefin centers in these template-bound diesters has been confirmed by X-ray crystallography to be within the ideal range for photodimerization. bilkent.edu.tr

Photocyclization of Furfural-Derived Precursors

Furfural (B47365), a renewable platform molecule derived from biomass, serves as a versatile starting material for the synthesis of this compound derivatives. acs.orgcsic.es This approach aligns with the principles of green chemistry by utilizing sustainable resources. acs.org

The synthesis often begins with a Knoevenagel condensation between furfural and an active methylene (B1212753) compound like malonic acid or ethyl cyanoacetate. acs.orgresearchgate.net This reaction, which can be catalyzed by various bases, forms a furanacrylic acid or a related derivative. researchgate.net For instance, the condensation of furfural and malonic acid, followed by in-situ decarboxylation, yields 2-furanacrylic acid. acs.orgresearchgate.net

Subsequent esterification of the resulting furanacrylic acid, for example, through Fischer or Steglich esterification with an alcohol like ethanol (B145695), produces the corresponding ester, such as ethyl-2-furanacrylate. acs.orgresearchgate.net This ester then serves as the precursor for the photodimerization step.

Following the synthesis of the furanacrylate precursor, a solvent-free [2+2] photodimerization is carried out. acs.org The crystalline ethyl 2-furanacrylate, for example, can be irradiated with blacklight at low temperatures (e.g., -20 °C) to yield the corresponding diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate. acs.orgresearchgate.net This solid-state reaction proceeds stereospecifically, affording a high yield of the cyclobutane product. figshare.com

The resulting diester can then be hydrolyzed under basic conditions to furnish the desired (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound. acs.orgresearchgate.net This method provides a renewable pathway to a semi-rigid cyclobutane dicarboxylic acid building block. acs.org

Table 2: Synthesis of a Furfural-Derived this compound

StepReactantsProductConditions
1Furfural, Malonic Acid2-Furanacrylic AcidKnoevenagel condensation, then decarboxylation
22-Furanacrylic Acid, EthanolEthyl-2-furanacrylateFischer or Steglich esterification
3Crystalline Ethyl 2-furanacrylateDiethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylateSolvent-free photodimerization (-20 °C, blacklight)
4Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate(1α,2α,3β,4β)-2,4-di(furan-2-yl)this compoundHydrolysis

This table outlines the synthetic sequence for a renewable this compound derivative. acs.orgresearchgate.net

Photocyclization of Sorbic Acid

A clean and efficient method for synthesizing cyclobutane derivatives is the [2+2] photocycloaddition of sorbic acid. researchgate.netnih.gov This approach is notable for its use of photoenergy and biomass-derivable starting materials, aligning with the principles of green chemistry. nih.govresearchgate.net Sorbic acid itself can be derived from the biorenewable molecule triacetic acid lactone. nih.govresearchgate.net

A key step in the successful photodimerization of sorbic acid is the strategic pre-arrangement of the molecules in a solid state. This is achieved by forming a salt, which orients the sorbic acid molecules into a photoreactive conformation. nih.gov Specifically, combining sorbic acid with ethylenediamine (B42938) produces the salt ethylenediamine disorbate (EDADS). nih.govresearchgate.net This salt formation is crucial for facilitating the subsequent [2+2] photocycloaddition upon exposure to UV light. nih.gov Research has shown that among various sorbic acid salts, the acid ammonium (B1175870) salt is particularly well-preorganized for this type of reaction. figshare.com

The photocycloaddition reaction is carried out using a method known as ECO-UV, which stands for Energy-efficient, Cost-effective, and Operator-friendly. nih.gov This process can be performed using commercially available germicidal lamps. researchgate.netnih.gov When the ethylenediamine disorbate salt is exposed to this UV light, the sorbic acid molecules dimerize via a [2+2] photocycloaddition to form the cyclobutane ring. nih.govresearchgate.net

The reaction's progress can be monitored using spectroscopic techniques. For instance, ¹H-NMR spectroscopy shows the disappearance of peaks corresponding to the tail-end carbon-carbon double bond of sorbic acid and the emergence of new peaks indicating the formation of the cyclobutane ring. nih.govresearchgate.net After irradiation is complete, which can take up to 19 days, the resulting product is acidified to remove the ethylenediamine, which can be recovered for reuse. nih.gov The final product, a novel cyclobutane-containing diacid building block (referred to in literature as CBDA-3), is then purified, yielding a white powder. nih.govresearchgate.net

Parameter Description Reference
Starting Material Sorbic Acid (from triacetic acid lactone) nih.govresearchgate.net
Pre-arrangement Agent Ethylenediamine nih.govresearchgate.net
Intermediate Salt Ethylenediamine Disorbate (EDADS) nih.gov
Irradiation Method ECO-UV (using commercial germicidal lamps) researchgate.netnih.gov
Reaction Type [2+2] Photocycloaddition nih.govresearchgate.net
Purification Acidification, extraction, and column chromatography nih.gov

Classical and Emerging Synthetic Routes

Long before the advent of photochemical methods, chemists pursued the synthesis of this compound through classical ring-closing reactions. This history is marked by significant errors and subsequent corrections that were crucial to the field of organic chemistry.

Ring-Closing Reactions

The construction of the cyclobutane ring via intramolecular condensation reactions has been a subject of study for over a century. These early attempts, however, were fraught with incorrect structural assignments.

The synthesis of 1,3-cyclobutanedicarboxylic acid was a significant challenge for early organic chemists, with numerous reported syntheses before 1950 later being proven erroneous. okstate.edu In 1881, Markownikoff and Krestownikoff reported the first supposed synthesis of the acid through the self-condensation of ethyl-α-chloropropionate. okstate.edu This and subsequent work by chemists including Perkin suggested the formation of the desired 1,3-diacid. okstate.edu

Investigator(s) Reported Product Actual Product Reference
Markownikoff & Krestownikoff1,3-Cyclobutanedicarboxylic Acid1-Methyl-1,2-cyclopropanedicarboxylic Acid okstate.educaltech.edu
Haworth & Perkin1,1,3,3-CyclobutanetetracarboxylateNot the desired cyclobutane ring okstate.edu

The first universally accepted, correct synthesis of both the cis and trans isomers of 1,3-cyclobutanedicarboxylic acid was accomplished by Edwin R. Buchman. okstate.educaltech.eduacs.org After numerous failed attempts, a successful multi-step route was devised. caltech.edu

The synthesis began with pentaerythritol. The key steps involved:

Reaction of a benzylidene derivative of 2,2-bis(bromomethyl)-1,3-propandiol with sodium malonic ester.

This condensation product was then subjected to hydrolysis and subsequent oxidation.

This yielded 1,1,3,3-cyclobutanetetracarboxylic acid.

Finally, decarboxylation of the tetracarboxylic acid afforded the desired cis- and trans-1,3-cyclobutanedicarboxylic acids. caltech.edu

This unambiguous synthesis provided the authentic compounds against which previous erroneous claims could be definitively disproven. okstate.educaltech.edu

Decarboxylation of Cyclobutane-1,1,3,3-tetracarboxylic Acid

One of the historical methods to produce this compound involves the decarboxylation of a tetracarboxylic acid precursor. This route typically begins with the synthesis of tetraethyl 1,1,3,3-cyclobutanetetracarboxylate. The subsequent hydrolysis of this tetraester yields the corresponding cyclobutane-1,1,3,3-tetracarboxylic acid.

This tetra-acid intermediate is then subjected to thermal decarboxylation. Upon heating, it loses two carboxyl groups as carbon dioxide to yield the target this compound. Early reports by Haworth and Perkin described a process where the hydrolysis of a tetraester, or the distillate from pyrolyzed polymeric methylenemalonic ester, produced a tetracarboxylic acid. This acid could be decarboxylated to give a dicarboxylic acid with a melting point of 129-133°C, which was identified as a form of this compound. okstate.edu The general principle of thermal decarboxylation of a geminal dicarboxylic acid is a well-established method in organic synthesis. For instance, 1,1-cyclobutanedicarboxylic acid is readily decarboxylated by heating it in an oil bath at 160–170°C until the evolution of carbon dioxide ceases. orgsyn.org

Starting MaterialIntermediateProductKey ProcessRef
Tetraethyl 1,1,3,3-cyclobutanetetracarboxylateCyclobutane-1,1,3,3-tetracarboxylic acidcis-Cyclobutane-1,3-dicarboxylic acidHydrolysis followed by thermal decarboxylation okstate.edu

Derivatization of this compound Precursors

The functional groups of this compound and its precursors can be readily modified to produce a variety of useful derivatives, such as esters and diols. These derivatization reactions expand the utility of the cyclobutane core in various applications, particularly in polymer chemistry.

Esterification is a key derivatization technique, often employed either on the final dicarboxylic acid product or on its precursors to facilitate purification or subsequent reactions. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a commonly used method.

For example, a renewable cyclobutane-containing diacid, referred to as CBDA-3, was successfully converted to its corresponding diethyl ester (CBDE-3). nih.gov The reaction was performed by refluxing a solution of the diacid in ethanol with sulfuric acid as the catalyst for 18 hours, achieving a high yield of 91%. nih.gov This conversion is often desirable as the resulting liquid ester can be more easily utilized in solvent-free polymerization processes. nih.gov

In another green synthesis pathway starting from the bio-based molecule furfural, an intermediate, 2-furanacrylic acid, is esterified using either Fischer or Steglich conditions to produce ethyl-2-furanacrylate. This ester is the direct precursor that undergoes photodimerization to form the cyclobutane ring. nih.gov

Table 1: Fischer Esterification of a this compound Derivative (CBDA-3)

Reactants Catalyst Conditions Product Yield Ref

The carboxylic acid or ester functional groups on the cyclobutane ring can be reduced to alcohols, yielding cyclobutanediols. These diols are valuable monomers for the synthesis of polyesters and other polymers. The reduction of dicarboxylic acids and their esters to diols is a fundamental transformation in organic synthesis.

Commonly, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are used for this purpose. LiAlH₄ is a strong, unselective reducing agent capable of converting esters, carboxylic acids, and even carboxylate salts into the corresponding alcohols. towson.edu The reaction requires anhydrous conditions, typically in a solvent like diethyl ether. towson.edu

Alternatively, catalytic hydrogenation offers a more industrial-scale and often greener approach. Heterogeneous catalysts are widely employed for the hydrogenation of carboxylic acids and esters. nih.gov For the hydrogenation of dicarboxylic acids to diols, bimetallic catalysts have shown high efficacy. For instance, a Re-Pd/SiO₂ catalyst has been successfully used for the hydrogenation of various dicarboxylic acids (succinic, glutaric, and adipic acid) to their corresponding diols with high yields (71-89%). researchgate.net Similarly, titania-supported platinum (Pt/TiO₂) catalysts have been reported to be highly selective and efficient for the hydrogenation of carboxylic acids to alcohols under mild conditions. rsc.org These established methods for reducing dicarboxylic acids are directly applicable to the synthesis of 1,3-cyclobutanediols from this compound or its esters.

Scalability and Green Chemistry Aspects of this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of scalable and environmentally benign processes. Research into the synthesis of this compound has increasingly incorporated green chemistry principles, focusing on solvent-free conditions, metal-free reactions, and the use of renewable resources. nih.govnih.gov

Solvent-Free and Metal-Free Approaches

A significant advancement in the green synthesis of cyclobutane derivatives is the use of [2+2] photocycloaddition reactions under solvent-free and metal-free conditions. This strategy has been demonstrated in the synthesis of a furan-substituted this compound derivative. nih.gov

The key step involves the photodimerization of crystalline ethyl 2-furanacrylate. This reaction is carried out in the solid state at -20°C, completely eliminating the need for solvents. nih.gov Furthermore, the reaction is initiated by irradiation with a residential blacklight, which serves as an energy-efficient, cost-effective, and operator-friendly UV source, avoiding the use of metal-based photocatalysts. nih.gov This approach not only reduces waste and energy consumption but also simplifies product purification.

Use of Bio-based Feedstocks

The transition from petrochemical feedstocks to renewable, bio-based resources is a cornerstone of green chemistry. This compound and its derivatives have been successfully synthesized from precursors derived from biomass.

One notable example is the synthesis of (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5) from furfural. nih.gov Furfural is a platform chemical readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. The synthesis begins with a Knoevenagel condensation between furfural and malonic acid, followed by esterification and the aforementioned solvent-free photodimerization. nih.gov

Another green route utilizes sorbic acid, which can be derived from the bio-renewable molecule triacetic acid lactone. nih.gov Sorbic acid undergoes a clean and efficient [2+2] photocycloaddition to form a novel cyclobutane-containing diacid building block (CBDA-3). nih.gov These methods demonstrate the potential to produce valuable cyclobutane-based materials from sustainable starting materials, reducing the environmental footprint associated with traditional chemical manufacturing. nih.govnih.gov

Table 2: Bio-based Feedstocks for this compound Derivatives

Bio-based Feedstock Key Intermediate(s) Cyclobutane Product Synthetic Approach Ref
Furfural 2-Furanacrylic acid, Ethyl-2-furanacrylate (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5) Knoevenagel condensation, Esterification, Photodimerization nih.gov

Continuous Photo Flow Chemistry for Scale-Up

The translation of photochemical syntheses from laboratory-scale batch processes to industrial-scale production presents significant challenges. Traditional batch reactors often suffer from limitations related to light penetration, reaction homogeneity, and scalability. Continuous photo flow chemistry has emerged as a powerful technique to overcome these hurdles, particularly for [2+2] photocycloaddition reactions used in the synthesis of this compound and its derivatives.

The core principle of flow photochemistry involves pumping a solution of reactants through a transparent capillary or microreactor that is continuously irradiated by a light source. This setup offers several distinct advantages over batch processing. The small dimensions of the flow reactor ensure uniform light distribution throughout the reaction mixture, preventing the inner filter effect and promoting consistent product formation. Furthermore, the high surface-area-to-volume ratio in these reactors allows for efficient heat exchange and precise temperature control, which is crucial for managing exothermic photochemical reactions and improving selectivity.

One of the most significant benefits of continuous flow synthesis is its inherent scalability. Instead of increasing the reactor size, which can reintroduce the problems of light penetration and heterogeneity, production can be scaled up by simply extending the operation time or by running multiple reactors in parallel. This "scale-out" approach provides a more predictable and controlled path to larger quantities of the desired product.

Research into the synthesis of cyclobutane-containing polymers through continuous flow [2+2] photopolymerization highlights the advantages of this methodology. In a comparative study, the synthesis of cyclobutane polyesters was performed in both batch and continuous flow reactors. The continuous flow process not only significantly reduced reaction times but also resulted in polymers with higher molecular weights and narrower dispersities.

For instance, the polymerization of a diene monomer to a cyclobutane polyester (B1180765) using thioxanthone as a photosensitizer demonstrated a marked improvement in a continuous flow setup compared to a traditional batch reactor. This highlights the enhanced efficiency and control offered by flow chemistry in constructing the cyclobutane core via photocycloaddition.

Table 1: Comparison of Batch vs. Continuous Flow [2+2] Photopolymerization for Cyclobutane Polyester Synthesis

ParameterBatch ReactionContinuous Flow Reaction
Reaction Time 24 hours2 hours
Molecular Weight (Mn) 4.8 kg/mol 10.2 kg/mol
Dispersity (Đ) 2.11.6
Throughput -Multigram scale

This data is representative of the advantages of flow chemistry in the synthesis of cyclobutane-containing polymers via [2+2] photocycloaddition, a reaction type analogous to the synthesis of this compound derivatives.

The successful application of continuous flow photochemistry for the synthesis of complex cyclobutane structures underscores its potential for the large-scale production of this compound and its derivatives. nih.gov The ability to achieve higher yields, better product quality, and simplified scale-up makes it a highly attractive strategy for industrial applications. nih.gov

Chemical Reactivity and Functionalization of Cyclobutane 1,3 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups on the cyclobutane (B1203170) ring are the primary sites for a variety of chemical modifications, including esterification, amidation, and salt formation. ontosight.ainih.gov These reactions are fundamental to the synthesis of a wide array of derivatives and polymeric materials.

Esterification of cyclobutane-1,3-dicarboxylic acid is a common and versatile reaction for creating a range of diester derivatives. This process typically involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the Fischer esterification of a substituted this compound with benzyl (B1604629) alcohol using p-toluenesulfonic acid monohydrate as a catalyst in toluene (B28343) at reflux has been shown to produce the corresponding benzyl ester in high yield. acs.org Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate esterification under milder conditions. acs.org

The resulting diesters are valuable intermediates in organic synthesis. For example, diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate can be synthesized via the photodimerization of ethyl 2-furanacrylate and subsequently hydrolyzed to the dicarboxylic acid. acs.org These diesters can also be used to produce fully biobased polyesters. acs.org The choice of alcohol and reaction conditions allows for the synthesis of a diverse library of cyclobutane-based compounds with tailored properties.

A notable application of esterification is in the synthesis of polymers. Poly-α-truxillates, a series of cyclobutane-containing polymers, have been synthesized through the condensation reaction of α-truxillic acid (a substituted this compound) with various diols such as ethylene (B1197577) glycol, 1,3-propanediol, and 1,4-butanediol. nih.gov These polymers exhibit semi-crystalline properties and thermal stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Table 1: Examples of Esterification Reactions of this compound Derivatives

Reactant 1Reactant 2Catalyst/ReagentProductYieldReference
3-Oxocyclobutane-1-carboxylic acidBenzyl alcoholp-TsOH·H₂OBenzyl 3-oxocyclobutane-1-carboxylate85% acs.org
3-Oxocyclobutane-1-carboxylic acidBenzyl alcoholEDCI/DMAPBenzyl 3-oxocyclobutane-1-carboxylate93% acs.org
α-Truxillic acidEthylene glycolNot specifiedPoly(ethylene truxillate)Not specified nih.gov
α-Truxillic acid1,3-PropanediolNot specifiedPoly(propylene truxillate)Not specified nih.gov
α-Truxillic acid1,4-ButanediolNot specifiedPoly(butylene truxillate)Not specified nih.gov
2-Furanacrylic acidEthanol (B145695)Not specifiedEthyl 2-furanacrylateNot specified acs.org

Amidation of this compound provides a pathway to polyamide derivatives and other nitrogen-containing compounds. The carboxylic acid groups can react with amines to form amide bonds, a reaction crucial for the synthesis of various functional molecules. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid has been amidated with an amine following the deprotection of a tert-butyl ester to produce TAK-828F, a potent ROR-γt inverse agonist. acs.org

Furthermore, tandem amidation/Michael addition protocols have been developed. For example, reacting cyclobutene-1-carboxylic acid with a benzoxazolone derivative in the presence of 4-dimethylaminopyridine (DMAP) leads to the formation of β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org These carboximides can then readily react with various nucleophiles, providing access to a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetics. chemistryviews.org

The 8-aminoquinoline (B160924) amide directing group, which can be coupled to the carboxylic acid using EDC, has been utilized in C–H functionalization reactions on the cyclobutane ring. acs.org This demonstrates how amidation can be a strategic step in more complex synthetic sequences.

As a dicarboxylic acid, this compound readily undergoes acid-base reactions with bases to form salts. ontosight.ai The presence of two acidic protons allows for the formation of both mono- and di-basic salts. For example, the reaction of trans-cyclobutane-1,3-dicarboxylic acid with the sodium salt of furfural (B47365) results in the formation of the corresponding trans-cyclobutane-1,3-dicarboxylic acid sodium salt. biosynth.com

Salt formation can also be a crucial step in purification and resolution processes. In the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, salt formation with (S)-phenylethylamine was used to improve the diastereomeric ratio of the final product. acs.org Additionally, the formation of a salt with ethylenediamine (B42938) has been used to pre-arrange sorbic acid molecules for a [2+2] photocycloaddition reaction to synthesize a cyclobutane-containing diacid. nih.gov

Ring-Opening and Ring-Cleavage Reactions

The strained four-membered ring of this compound and its derivatives can undergo ring-opening or cleavage under specific conditions, such as thermal stress or in the presence of certain catalysts. pharmaguideline.com These reactions are of interest for understanding the stability of the cyclobutane core and for potential applications in recyclability and chemical transformations.

The thermal stability of the cyclobutane ring is a key consideration for its use in materials. While generally stable, at elevated temperatures, cyclobutane and its derivatives can undergo thermal decomposition. rsc.org The pyrolysis of substituted cyclobutanes often proceeds through a biradical pathway, leading to the formation of smaller alkene fragments. rsc.org

In the context of polymers derived from this compound, such as poly-α-truxillates, preliminary studies have shown good thermal stability, comparable to that of PET. nih.gov The potential for recyclability of these polymers is an area of ongoing research. The ability of the cyclobutane ring to be cleaved back to its monomeric precursors under specific conditions could offer a route for chemical recycling, a desirable feature for sustainable materials.

The cyclobutane ring in this compound and its derivatives is generally stable to acid and base treatments under moderate conditions. nih.gov However, under more forcing conditions or with specific substitution patterns, acid- or base-catalyzed ring transformations can occur. ontosight.ai

Base-catalyzed reactions can also lead to ring transformations. For example, the reaction of cyclobutane-1,2-diones with a base can lead to a benzilic acid-type rearrangement, resulting in ring contraction to a cyclopropanecarboxylate (B1236923) derivative. beilstein-journals.org Although this involves a 1,2-dione, it highlights a potential reaction pathway for appropriately functionalized cyclobutane rings under basic conditions.

Derivatization Strategies for Advanced Materials.acs.orgacs.org

The semi-rigid structure of the cyclobutane ring combined with the versatile reactivity of its two carboxylic acid groups makes this compound (CBDA) and its derivatives valuable building blocks, or synthons, for the creation of advanced materials. nih.govdntb.gov.ua Derivatization strategies primarily focus on leveraging the dicarboxylic acid functionality for polymerization reactions and on utilizing substituted CBDAs to introduce specific properties into the final material. nih.gov

One of the most prominent strategies for creating functional CBDA derivatives for materials science is through the synthesis of the cyclobutane ring itself from precursors containing carbon-carbon double bonds (C=C). researchgate.net This approach, often involving a [2+2] photodimerization, allows for the incorporation of various substituents onto the cyclobutane core, which in turn dictates the properties of the resulting polymers and other advanced materials. nih.govresearchgate.net These substituted CBDAs exhibit notable chemical and thermal stability, making them suitable for producing materials comparable to commercial polyesters like PET. nih.govdntb.gov.ua

A key method for synthesizing substituted cyclobutane-1,3-dicarboxylic acids involves the modification of carbon-carbon double bonds in alkene precursors through [2+2] photocycloaddition reactions. researchgate.net This strategy is not a modification of a C=C bond within an already-formed cyclobutane ring, but rather the utilization of C=C bonds in precursor molecules to construct the substituted cyclobutane ring itself. This topochemical reaction is a powerful tool for creating specific stereoisomers of the cyclobutane core, which is essential for controlling the properties of resulting polymers. wikipedia.org

The general principle involves irradiating crystalline monomers containing C=C bonds, such as derivatives of cinnamic acid or acrylic acid, to induce a cycloaddition that forms the four-membered ring. nih.govwikipedia.org The substituents present on the starting alkene are thereby incorporated into the final this compound structure.

Research Findings:

From Cinnamic Acid: A well-studied example is the synthesis of α-truxillic acid (2,4-diphenylthis compound) via the [2+2] photodimerization of trans-cinnamic acid. nih.govdntb.gov.ua This substituted CBDA serves as a monomer for condensation with various diols (e.g., ethylene glycol, 1,4-butanediol) to produce a series of semi-crystalline, stable polyesters known as poly-α-truxillates. nih.gov

From Furan-based Precursors: Researchers have synthesized a renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural. researchgate.net The key step is the solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate, which contains a C=C bond, to create the corresponding cyclobutane diester, which is then hydrolyzed to the dicarboxylic acid. researchgate.net This demonstrates the use of biomass-derived precursors for creating fully biobased polyesters. researchgate.net

From Sorbic Acid: A novel cyclobutane-containing diacid has also been synthesized from sorbic acid, a biomass-derived starting material, using an efficient [2+2] photocycloaddition. researchgate.net

From Maleic Anhydride (B1165640): In a related reaction, maleic anhydride can undergo a photochemical dimerization involving its C=C bond to form cyclobutane tetracarboxylic dianhydride. wikipedia.org This derivative is a crucial component in the production of high-performance polyimides. wikipedia.org

The table below summarizes key examples of forming substituted cyclobutane dicarboxylic acids and related compounds from precursors containing C=C bonds.

Starting Material (with C=C bond)Resulting Cyclobutane DerivativeReaction TypeApplication/SignificanceReference
trans-Cinnamic acidα-Truxillic acid (2,4-diphenylthis compound)[2+2] PhotodimerizationMonomer for stable poly-α-truxillate polyesters. nih.gov
Ethyl 2-furanacrylate2,4-di(furan-2-yl)this compound (CBDA-5)[2+2] PhotodimerizationRenewable building block for biobased polyesters. researchgate.net
Sorbic acidSubstituted this compound (CBDA-3)[2+2] PhotocycloadditionNovel diacid building block from a biomass source. researchgate.net
Maleic anhydrideCyclobutane tetracarboxylic dianhydridePhotochemical DimerizationUsed in the production of polyimides and liquid crystal alignment films. wikipedia.org

Applications of Cyclobutane 1,3 Dicarboxylic Acid in Advanced Materials and Supramolecular Chemistry

Polymeric Materials

The incorporation of the cyclobutane-1,3-dicarboxylic acid moiety into polymer backbones has led to the development of new classes of polyesters, polyamides, and thermosets with tailored characteristics. The stereochemistry and semi-rigid nature of the cyclobutane (B1203170) ring are key factors influencing the final properties of these materials. dntb.gov.uanih.gov

Polyesters and polyamides are major classes of synthetic polymers. libretexts.org The introduction of this compound as a monomer offers a route to materials with properties that differ from those based on conventional diacids like terephthalic acid or adipic acid. nih.gov For instance, incarvillateine, a dimer of ferulic acid, is a cyclobutane-containing dicarboxylic acid that can be used to synthesize polyesters and polyamides. und.edu

The primary method for producing polyesters and polyamides from this compound is polycondensation. libretexts.orgnih.gov This step-growth polymerization process involves the reaction of the dicarboxylic acid with a diol (for polyesters) or a diamine (for polyamides), typically with the removal of a small molecule like water. libretexts.orgresearchgate.net

In a notable example, a series of polyesters known as poly-α-truxillates were synthesized by the condensation of α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound, with various aliphatic diols. dntb.gov.uanih.govresearchgate.net The reaction creates ester linkages to form the polymer backbone. nih.gov The general synthesis of polyesters via polycondensation allows for a vast number of potential materials by combining different diacids and diols. researchgate.net Similarly, reacting a diacid with a diamine yields a polyamide. libretexts.org

Table 1: Poly-α-truxillates from Condensation of α-Truxillic Acid and Various Diols This table is based on research findings where α-truxillic acid, a derivative of this compound, was used.

Diol ReactantResulting Polymer
Ethylene (B1197577) glycolPoly(ethylene truxillate)
1,3-PropanediolPoly(propylene truxillate)
1,4-ButanediolPoly(butylene truxillate)
1,5-PentanediolPoly(pentylene truxillate)
1,6-HexanediolPoly(hexamethylene truxillate)

Source: nih.govresearchgate.net

The inclusion of the cyclobutane ring into a polymer backbone significantly influences its physical and thermal properties. dntb.gov.ua The ring is described as having a unique "semi-rigid" character, which is distinct from the high rigidity of aromatic rings (like in terephthalic acid) or the flexibility of linear aliphatic chains (like in adipic acid). nih.gov

This semi-rigid nature affects the polymer's thermal characteristics. For example, polyesters synthesized using a cyclobutane-based diol (trans-1,3-cyclobutane dimethanol, a reduced form of the corresponding dicarboxylic acid) exhibit a wide range of glass transition temperatures (Tg) from 33 to 114 °C and high decomposition temperatures (Td) between 381 and 424 °C, depending on the diacid used for polymerization. rsc.org These properties highlight the potential of cyclobutane monomers to create BPA-free polyesters with excellent thermal stability. rsc.org Powder X-ray diffraction studies on poly-α-truxillates have shown that they are semi-crystalline materials, with stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). dntb.gov.uanih.gov The strain within the four-membered ring can also be leveraged to create reversible, or recyclable, polymers. acs.org

Table 2: Thermal Properties of Polyesters Synthesized with a Cyclobutane Monomer This table shows data for polyesters made from trans-1,3-cyclobutane dimethanol (a derivative) and various diacids, illustrating the influence of the cyclobutane structure.

Diacid MonomerGlass Transition Temp. (Tg)Decomposition Temp. (Td)
Suberic Acid33 °C412 °C
Sebacic Acid36 °C424 °C
1,4-Cyclohexanedicarboxylic Acid102 °C415 °C
Terephthalic Acid114 °C381 °C

Source: rsc.org

A significant advantage of this compound is the potential for its synthesis from renewable, bio-based sources through photochemical reactions. nih.govresearchgate.net This positions it as a sustainable alternative to petroleum-derived diacids. nih.gov

Several bio-based starting materials can be used to produce cyclobutane dicarboxylic acids (CBDAs) via [2+2] photocycloaddition reactions. und.edu

trans-Cinnamic acid , which is commercially available, can be photodimerized to form α-truxillic acid (2,4-diphenylthis compound). dntb.gov.uanih.govresearchgate.netresearchgate.net

Furfural (B47365) , derived from sources like corn cobs and sugarcane bagasse, can be converted to 2-furanacrylic acid and subsequently photodimerized to create (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound. researchgate.net This allows for the production of fully biobased polyesters. researchgate.net

Sorbic acid can be used to synthesize a novel cyclobutane-containing diacid building block (CBDA-3) via an efficient [2+2] photocycloaddition. nih.gov

The cyclobutane ring itself can function as a "thermocleavable group," enabling chemical recycling. researchgate.netrsc.org When heated to high temperatures (e.g., 300 °C), the strained cyclobutane ring can split via a retro-[2+2] cycloaddition, breaking down the polymer backbone into its constituent monomers or other useful intermediates. rsc.orgrsc.orgrsc.org This process avoids the need for expensive catalysts that can be easily poisoned by impurities, offering a path towards a closed-loop recycling system for polymers that are traditionally difficult to recycle. rsc.orgrsc.org

Table 3: Examples of Bio-based Precursors for Synthesizing Cyclobutane Dicarboxylic Acids (CBDAs)

Bio-based PrecursorSynthesis MethodResulting CBDA Derivative
trans-Cinnamic Acid[2+2] Photodimerizationα-Truxillic Acid (2,4-diphenylthis compound)
Furfural (via 2-furanacrylic acid)[2+2] Photodimerization(1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound
Sorbic Acid[2+2] PhotocycloadditionA novel CBDA building block (CBDA-3)
Ferulic Acid[2+2] CycloadditionIncarvillateine

Source: nih.govund.eduresearchgate.netresearchgate.net

Thermosets are cross-linked polymers known for their excellent chemical resistance and stability, but they are notoriously difficult to recycle. rsc.orgrsc.org The unique chemistry of the cyclobutane ring provides a novel solution to this problem. By incorporating a cyclobutane dicarboxylic acid into a polymer network, the ring can act as a built-in, thermally cleavable group. rsc.orgrsc.org

Research has demonstrated this concept using a cis-cyclobutane-1,2-dicarboxylic acid derivative linked with glycerol (B35011) to create a thermoset. researchgate.netrsc.org Upon heating to around 300 °C, the cyclobutane ring within the polymer backbone splits, causing the network to decompose. rsc.orgrsc.org The resulting products can then be hydrolyzed to recover the original starting materials, completing a chemical recycling loop. rsc.orgrsc.org This approach of embedding thermocleavable groups into the polymer structure paves the way for the design of recyclable thermosetting plastics. rsc.org

UV-curable coatings are solvent-free or low-solvent formulations that polymerize rapidly upon exposure to ultraviolet light. dic-global.com They are considered sustainable due to reduced energy consumption and low volatile organic compound (VOC) emissions. dic-global.com These coatings are often based on monomers and oligomers with reactive functional groups, such as acrylates. dic-global.comgoogle.com

While direct application of this compound in standard UV-curable formulations is not common, its derivatives hold potential. For instance, certain bio-based cyclobutane dicarboxylic acids, like the one derived from sorbic acid (CBDA-3), possess carbon-carbon double bonds (C=C) within their structure. nih.gov These unsaturated bonds provide sites for further chemical modification or for direct participation in UV-initiated radical polymerization, making them promising building blocks for creating novel UV-curable resins and coatings. nih.gov The carboxylic acid groups themselves can be reacted with other molecules containing acrylate (B77674) functionality to produce UV-curable oligomers.

Polyesters and Polyamides

Supramolecular Assemblies and Crystal Engineering

This compound is a valuable tool in the field of supramolecular chemistry and crystal engineering. sigmaaldrich.com The defined stereochemistry of its cis and trans isomers allows for the predictable formation of hydrogen-bonded assemblies and other non-covalent interactions, which are fundamental to the design of crystalline solids with desired structures and properties. rsc.orgacs.org

The principles of topochemical polymerization, where the alignment of monomers in a crystal lattice dictates the stereochemistry of the resulting polymer, can be applied to systems containing cyclobutane dicarboxylic acid derivatives. wikipedia.org By controlling the packing of the monomer units through crystal engineering, it is possible to synthesize polymers with high crystallinity and specific tacticity. wikipedia.org

Furthermore, the semi-rigid nature of the cyclobutane ring makes it an interesting component for creating more complex supramolecular structures. nih.govdntb.gov.ua For example, α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound, can be synthesized from trans-cinnamic acid and used to create a series of semi-crystalline polymers called poly-α-truxillates through condensation with various diols. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural and conformational aspects of cyclobutane-1,3-dicarboxylic acid. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound by identifying the different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of structural information. For instance, the protons on the cyclobutane (B1203170) ring will have distinct chemical shifts depending on their stereochemical relationship (cis or trans) to the carboxylic acid groups.

¹H NMR is also a valuable tool for monitoring the progress of reactions involving this compound. jhu.eduresearchgate.net For example, in esterification or amidation reactions, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the protons of the resulting ester or amide can be tracked over time to determine reaction kinetics and completion. researchgate.net This real-time analysis can be crucial for optimizing reaction conditions and ensuring the desired product is formed. jhu.edu

A representative, though not specific to this compound, example of using ¹H NMR for reaction monitoring is the decomposition of 1,3-acetonedicarboxylic acid, where the changes in the proton signals are followed to understand the reaction pathway. researchgate.net

Below is a table showing typical ¹H NMR chemical shifts for related cyclobutane structures. The exact shifts for this compound will depend on the solvent and the specific isomer (cis or trans).

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)10-13Singlet (broad)
Methine (CH-COOH)2.5-3.5Multiplet
Methylene (B1212753) (CH₂)1.8-2.5Multiplet

Data is generalized from typical values for similar functional groups and may not represent exact experimental values for this compound.

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve ring strain. docbrown.infodalalinstitute.com The specific conformation of this compound and its derivatives can be investigated using advanced NMR techniques. These methods go beyond simple one-dimensional spectra to provide through-bond and through-space correlations between nuclei.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry (cis or trans) of the carboxylic acid groups. For flexible molecules, these advanced techniques can also provide insights into the preferred conformations in solution. auremn.org.br The study of vicinal coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, further aiding in conformational analysis. researchgate.net

For example, in a study of substituted cyclobutanes, the analysis of coupling constants helped in determining the conformational preferences of the substituents. researchgate.net While not directly on this compound, studies on similar cyclic systems like cyclopentanedicarboxylic acid have shown that NMR, in conjunction with computational methods, can distinguish between different conformations. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. The most prominent bands are associated with the carboxylic acid groups.

A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding between the acid dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700-1725 cm⁻¹. orgchemboulder.comrjb.ro The C-O stretching and O-H bending vibrations of the carboxylic acid can also be observed in the fingerprint region of the spectrum. orgchemboulder.com

The position and shape of these bands can provide insights into the extent and nature of hydrogen bonding. researchgate.net For instance, intramolecular hydrogen bonding in the cis isomer could lead to a shift in the O-H and C=O stretching frequencies compared to the trans isomer.

The table below summarizes the expected FT-IR vibrational assignments for this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carbonyl)1700-1725Strong, Sharp
C-O Stretch1210-1320Medium
O-H Bend910-950 and 1395-1440Medium, Broad

Data is generalized from typical values for carboxylic acids and cyclobutane rings. orgchemboulder.comdtic.miluomustansiriyah.edu.iq

FT-IR spectroscopy can be effectively used to monitor the progress of reactions involving this compound in real-time. jascoinc.comnih.gov For example, during an esterification reaction, the broad O-H stretching band of the carboxylic acid will decrease in intensity, while a new C=O stretching band for the ester will appear at a higher frequency (around 1735-1750 cm⁻¹). nih.gov By tracking the changes in the intensities of these characteristic bands, the conversion of the starting material to the product can be monitored. This method is particularly useful for reactions conducted in a continuous flow or in a reaction vessel equipped with an in-situ FT-IR probe. jascoinc.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is also used to gain structural information through the analysis of fragmentation patterns.

For this compound (molecular weight: 144.13 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 144. biosynth.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₆H₈O₄).

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for characterizing crystalline materials, providing information on the atomic and molecular structure, crystal phase, and preferred orientation of crystallites. For this compound and related compounds, XRD is instrumental in determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique has been pivotal in elucidating the conformation and stereoisomeric nature of various cyclobutane dicarboxylic acid derivatives.

For example, SC-XRD analysis of a novel cyclobutane-containing diacid, CBDA-3, synthesized from sorbic acid, revealed the semi-rigid nature of the cyclobutane ring. nih.gov The crystal structure, represented using an Oak Ridge Thermal Ellipsoid Plot (ORTEP), showed a torsion angle of 18.5° within the cyclobutane ring, highlighting its puckered conformation. nih.gov Furthermore, the analysis of the crystal packing illustrated a one-dimensional linear network formed through hydrogen bonds between adjacent molecules. nih.gov

In another study, the X-ray crystal structure of β-truxinic acid (CBDA-4), a cis-1,2-disubstituted cyclobutane dicarboxylic acid, was determined for the first time, confirming its molecular geometry. rsc.org The cyclobutane ring in CBDA-4 was found to have internal angles of 87-88°. rsc.org SC-XRD has also been used to unambiguously determine the cis-configuration of a substituted cyclobutane-1-carboxylic acid derivative, which was crucial for understanding the stereochemical outcome of its synthesis. researchgate.net The conformation of cyclobutane-1,1-dicarboxylic acid has also been a subject of interest, with X-ray crystallographic analysis indicating that the cyclobutane ring may be either statically or dynamically disordered in the solid state. rsc.org

Table 2: Key Findings from SC-XRD Analysis of Cyclobutane Dicarboxylic Acid Derivatives
CompoundKey Structural FeatureFindingReference
CBDA-3Ring ConformationPuckered cyclobutane ring with a torsion angle of 18.5°. nih.gov
CBDA-3Crystal Packing1D linear network of hydrogen bonds. nih.gov
β-truxinic acid (CBDA-4)Ring GeometryInternal angles of the cyclobutane ring are 87-88°. rsc.org
cis-2,2-dimethyl-1,3-dichloro-4-dichloromethylidenecyclobutane-1-carboxylic acidStereochemistryConfirmed cis-configuration of substituents. researchgate.net
cyclobutane-1,1-dicarboxylic acidRing ConformationStatically or dynamically disordered cyclobutane ring. rsc.org

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides information about the crystalline phases present, crystallinity, and preferred orientation of the crystallites. In the study of materials derived from this compound, PXRD is particularly useful for characterizing polymers.

For instance, PXRD analysis of poly-α-truxillates, which are polymers synthesized from α-truxillic acid and various diols, indicated that these materials are semi-crystalline. nih.gov This information is crucial for understanding the physical and mechanical properties of the polymers. PXRD can also be used to identify the phase composition of a sample by comparing its diffraction pattern to known patterns in a database. This is essential for confirming the purity of a synthesized crystalline compound or for identifying different polymorphs. The technique is also applied to study texture, or preferred orientation, in crystalline materials, which can significantly affect their properties. curtin.edu.au

Table 3: Applications of PXRD in the Characterization of Cyclobutane Dicarboxylic Acid-Based Materials
MaterialAnalysis TypeFindingReference
Poly-α-truxillatesCrystallinity AnalysisIndicated that the polymers are semi-crystalline. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyclobutane-1,3-dicarboxylic acid. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. Ab initio methods derive results directly from first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. beilstein-journals.org

These methods have been instrumental in elucidating reaction mechanisms involving cyclobutane (B1203170) rings. For instance, studies on the base-catalyzed reactions of cyclobutane-1,2-dione, a related compound, employed a variety of ab initio (MP2, CCSD(T)) and DFT (M06-2X) methods to map out potential reaction pathways. beilstein-journals.org Such calculations can determine the Gibbs free energies of activation for different potential reactions, such as ring contraction or ring-opening, thereby predicting the most likely product. beilstein-journals.org In one study, calculations showed that the formation of 1-hydroxycyclopropane-1-carboxylate via a benzilic acid-type rearrangement was the only feasible reaction, a finding later supported by experimental results. beilstein-journals.org

DFT calculations, using functionals like M06-2X, are also employed to investigate the stereospecific synthesis of cyclobutane derivatives. acs.org They can unveil the complete reaction mechanism, identifying transition states and intermediates. For example, in the synthesis of cyclobutanes from pyrrolidines, DFT studies revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then collapses to form the cyclobutane product. acs.org

Table 1: Calculated Gibbs Free Energies for Reaction Pathways of Cyclobutane-1,2-dione with Hydroxide beilstein-journals.org
Reaction PathwayDescriptionCalculated Gibbs Free Energy of Activation (kcal/mol)Predicted Outcome
Path ABenzilic acid type rearrangement to 1-hydroxycyclopropane-1-carboxylateLower than other pathsFeasible
Path BRing opening to α-oxobutanoateSubstantially higherNot feasible
Path CRing opening to γ-oxobutanoateSubstantially higherNot feasible

The four-membered ring of this compound is not planar but exists in a puckered conformation to relieve some of its inherent ring strain. researchgate.net Understanding the conformational free energy landscape is essential as different conformers can exhibit distinct reactivities. nih.gov

Computational studies traditionally use methods like DFT to perform energy minimizations and identify stable conformers. However, this approach may not fully capture the entire landscape, especially in condensed phases where intermolecular interactions are significant. nih.gov More advanced techniques, such as ab initio molecular dynamics (AIMD), are necessary to simulate the full range of thermally accessible conformers. nih.gov Studies on dicarboxylic acids have shown that AIMD can reveal conformers that are stabilized by condensed-phase interactions, which would not be predicted as accessible by simple energy minimization. nih.gov

For substituted cyclobutane amino acids, a combination of X-ray diffraction, NMR spectroscopy, and DFT calculations has been used to perform extensive conformational analyses. acs.org These studies show that substituents on the cyclobutane ring can modulate the conformational preference of the ring-puckering, highlighting the interplay between substitution patterns and the molecule's three-dimensional structure. acs.org The strain energy of the parent cyclobutane ring is significant, calculated to be approximately 26.2 kcal/mol.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound over time.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their motions, interactions, and conformational changes. nih.gov For cyclobutane derivatives, MD simulations have been used to estimate the stability and crucial interactions of these molecules when bound to biological targets, such as proteins. nih.gov In one such study, 1,3-disubstituted cyclobutane analogs of combretastatin (B1194345) A4 were docked into the colchicine (B1669291) binding site of tubulin, and MD simulations (using the GROMACS software package and CHARMM36 force field) were performed to rationalize the observed cytotoxic activity. nih.gov

Furthermore, ab initio MD (AIMD) simulations are powerful for understanding how environmental factors, like the presence of other molecules in the condensed phase, influence reactivity. nih.gov These simulations have shown a direct correlation between the density of the environment around a dicarboxylic acid and the probability of forming external hydrogen bonds, which in turn affects the conformational distribution and subsequent reactivity. nih.gov

This compound and its derivatives, such as α-truxillic acid, serve as important semi-rigid building blocks in materials science. nih.govresearchgate.net They can be used in condensation reactions with various diols to form a series of cyclobutane-containing polymers (CBPs), or polyesters. nih.gov

Computational modeling plays a key role in predicting the suitability and reactivity of these monomers in polymerization processes. The conformational distributions derived from AIMD simulations can serve as effective predictors for reactivity. nih.gov For example, the accessibility of specific conformers of a dicarboxylic acid has been shown to predict its reactivity in an industrially significant polyurethane acidolysis reaction. nih.gov This predictive capability allows for the in silico screening of monomers and reaction conditions to design new polymer materials with desired properties, such as the fully biobased polyesters derived from renewable cyclobutane building blocks. researchgate.net

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that predicts the thermodynamic properties of fluids and solutions based on quantum chemical calculations. copernicus.orgresearchgate.net It is particularly useful for modeling solvent effects on the behavior of molecules like this compound.

Studies using COSMOtherm, a program that implements COSMO-RS, have been conducted to estimate the activity coefficients and aqueous solubilities of various dicarboxylic acids. copernicus.orgresearchgate.net A key finding from this research is that for dicarboxylic acids, the standard COSMO-RS model is sufficient for accurately predicting these properties, and no fitting to experimental data is required. copernicus.org This is in contrast to monocarboxylic acids, where a more complex extension known as COSMO-RS-DARE (which accounts for specific clustering and dimerization) is needed to achieve good agreement with experimental values. copernicus.orgresearchgate.net

The model indicates that for smaller dicarboxylic acids (like succinic acid), hydrate (B1144303) formation with water is the more favorable interaction in dilute solutions, whereas for larger dicarboxylic acids, dimer formation becomes more dominant. researchgate.net This predictive power is highly beneficial for applications where experimental data is scarce, such as in atmospheric chemistry. copernicus.org

Table 2: Summary of COSMO-RS Modeling Findings for Dicarboxylic Acids in Aqueous Systems copernicus.orgresearchgate.net
Dicarboxylic Acid TypeApplicable ModelKey Predicted Interaction in Dilute SolutionAgreement with Experiment
Smaller (C2-C4)COSMO-RSHydrate formation is more favorableGood, no fitting required
Larger (C5-C8)COSMO-RSAcid dimer formation is more dominantGood, no fitting required

Future Research Directions and Potential Applications

Development of Novel Cyclobutane-1,3-dicarboxylic Acid Derivatives

The core structure of this compound serves as a scaffold for the development of a wide array of novel derivatives with specific functionalities. Research efforts are focused on synthesizing new molecules by modifying the cyclobutane (B1203170) ring or the carboxylic acid groups.

One area of exploration involves creating derivatives with enhanced properties for specific applications. For instance, the introduction of trifluoromethyl (CF3) groups onto the cyclobutane skeleton has been investigated to create unique analogues of the tert-butyl group, a common moiety in bioactive compounds. acs.org This modification can influence properties like lipophilicity and metabolic stability. acs.org Another approach involves utilizing the carbon-carbon double bonds present in certain derivatives, such as the sorbic acid-derived CBDA-3, which provide reactive sites for further chemical modifications, allowing for the fine-tuning of the final polymer's characteristics. nih.gov

In the field of medicinal chemistry, a cyclization strategy has been employed to convert dimethyl groups into a cyclobutane fragment to fine-tune the orientation of hydrogen-bond binding moieties. acs.org This led to the development of specific derivatives designed as allosteric inhibitors for enzymes like acetyl-CoA carboxylase (ACC). acs.org Further optimization of these initial compounds, for example by incorporating a methyl group at the α-position of the carboxylic acid, has shown to improve inhibitory activities. acs.org

Table 1: Examples of Novel this compound Derivatives and Their Research Focus

Derivative Name Starting Material / Strategy Research Focus
α-Truxillic acid (2,4-diphenylthis compound) trans-Cinnamic acid Polymer synthesis
(1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5) Furfural (B47365) Bio-based polyesters
CBDA-3 Sorbic acid Sustainable polymer building block with potential for further derivatization
Trifluoromethyl cyclobutanes Cyclobutane carboxylic acids Medicinal chemistry-relevant analogues of tert-butyl groups

Exploration in Advanced Polymeric Materials with Tunable Properties

The unique semi-rigid structure of the this compound core makes it an excellent candidate for creating advanced polymeric materials. nih.govdntb.gov.uaresearchgate.net Its incorporation into polymer chains can impart specific thermal and mechanical properties.

Researchers have successfully synthesized a series of cyclobutane-containing polymers (CBPs), known as poly-α-truxillates, through condensation reactions between α-truxillic acid (a derivative of this compound) and various diols like ethylene (B1197577) glycol and 1,4-butanediol. nih.govresearchgate.net These materials have been shown to be semi-crystalline and exhibit thermal, chemical, and photochemical stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govresearchgate.net The stability of the cyclobutane ring to both acid and base treatments further enhances the durability of these polymers. nih.govresearchgate.net

The future in this area lies in creating polymers with highly tunable properties. By selecting different diols or by modifying the cyclobutane dicarboxylic acid monomer, researchers can systematically alter the characteristics of the resulting polymer. Furthermore, the use of bio-based derivatives, such as (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), opens the door to producing fully bio-based polyesters, moving away from petroleum-derived feedstocks. acs.orgfigshare.com The derivative CBDA-3, synthesized from sorbic acid, is another promising building block for sustainable polymers due to its excellent thermal stability and the potential for derivatization of its C=C bonds. nih.gov

Expansion of Metal-Organic Framework Applications

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with a vast range of potential applications, including gas storage and catalysis. This compound and its analogues are being explored as organic "linkers" or "struts" to connect metal ions, forming these complex structures. researchgate.net

The semi-rigid nature of the cyclobutane unit is a key advantage, offering a different geometry compared to the more commonly used rigid aromatic or flexible aliphatic linkers. nih.gov Research has demonstrated the use of a biomass-derived rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid as a polytopic ligand for synthesizing green metal-organic materials. nih.gov

A notable example, while using a related cubane (B1203433) structure, highlights the potential of such strained ring systems. Basic zinc cubane-1,4-dicarboxylate was synthesized as an analogue to the well-known MOF-5, exhibiting high porosity and a significant surface area (3160 m²/g), which is promising for applications like hydrogen storage. researchgate.net The unique geometry of the dicarboxylate linker influences the framework's structure and dynamic properties. researchgate.net Future research will likely focus on synthesizing new MOFs using various this compound derivatives to fine-tune pore size, shape, and surface chemistry for targeted applications in separation, sensing, and catalysis.

Bio-Based and Sustainable Synthetic Methodologies

A significant and promising direction for future research is the development of sustainable methods for synthesizing this compound and its derivatives from renewable resources. This "green chemistry" approach aims to reduce reliance on petrochemicals and minimize environmental impact.

Significant progress has already been made in this area. Researchers have developed a method to synthesize a novel renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural, a chemical derived from agricultural biomass. acs.orgfigshare.comresearchgate.net The synthesis involves several green techniques, including solvent-free photodimerization using energy-efficient blacklight as the UV source. acs.orgfigshare.com

Another innovative, sustainable route involves the synthesis of a cyclobutane-containing diacid (CBDA-3) from sorbic acid, which can be derived from the biomass molecule triacetic acid lactone. nih.govresearchgate.net This method utilizes a clean and efficient [2+2] photocycloaddition reaction. nih.gov These bio-based approaches not only provide a sustainable alternative to traditional petroleum-derived diacids but also yield unique molecular structures for new materials. nih.gov Future work will likely focus on optimizing these reaction conditions, exploring other biomass feedstocks, and scaling up these processes for industrial viability.

Potential in Medicinal Chemistry and Bioactive Scaffolds

The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure, which can be used to orient functional groups in specific spatial arrangements. ontosight.ai Cis-cyclobutane-1,3-dicarboxylic acid, in particular, is explored as a building block for complex molecules and an intermediate in the synthesis of active pharmaceutical ingredients. ontosight.ai

A key area of future development is in the design of enzyme inhibitors. Research has identified novel cyclobutane-based derivatives as potent allosteric inhibitors of acetyl-CoA carboxylase (ACC), an important target for drugs aimed at treating conditions like nonalcoholic steatohepatitis. acs.org By using the cyclobutane core to fine-tune the molecule's shape, researchers designed compound A1, which showed significant binding affinity and inhibitory activity against ACC enzymes. acs.org

Table 2: Inhibitory Activity of a Cyclobutane Derivative

Compound ACC1 IC₅₀ (nM) ACC2 IC₅₀ (nM)
A1 37 25

Data sourced from studies on acetyl-CoA carboxylase allosteric inhibitors. acs.org

The exploration of cyclobutane derivatives as isosteres for other chemical groups, such as the tert-butyl group, is another promising avenue. acs.org Replacing a tert-butyl group with a CF3-cyclobutane motif can alter a drug candidate's pharmacokinetic properties, potentially improving its metabolic stability or solubility. acs.org The continued exploration of these unique scaffolds is expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

Q & A

Q. What are the established synthetic routes for cyclobutane-1,3-dicarboxylic acid (CBDA) in laboratory settings?

CBDA is commonly synthesized via [2+2] photocyclization of α-truxillic acid derivatives (e.g., trans-2,4-diphenylthis compound), leveraging ultraviolet light to induce cyclobutane ring formation . Alternative methods include base-mediated cyclization of dibromopropane derivatives with malonic acid esters, followed by hydrolysis to yield CBDA analogs . Key experimental considerations include reaction temperature (ambient to 0°C for photocyclization) and solvent selection (e.g., methanol or THF for ester hydrolysis).

Q. How is CBDA characterized structurally, particularly regarding stereochemical properties?

X-ray crystallography and NMR spectroscopy are primary tools for structural elucidation. CBDA derivatives often exhibit symmetry elements such as a center of symmetry in the cyclobutane ring, as seen in 2,4-dimethyl-CBDA, which simplifies stereochemical analysis . For enantiomeric resolution, chiral HPLC or polarimetry can be employed.

Q. What stability and handling protocols are critical for CBDA in experimental workflows?

CBDA is stable under normal laboratory conditions but degrades upon prolonged exposure to strong oxidizers or extreme pH. Storage should be in ventilated, cool environments (<25°C) away from incompatible materials (e.g., peroxides) . Personal protective equipment (PPE), including N95 masks, nitrile gloves, and eye protection, is mandatory during handling due to limited acute toxicity data .

Advanced Research Questions

Q. How can researchers overcome stereochemical challenges in synthesizing CBDA derivatives with multiple stereocenters?

Crystal engineering strategies, such as topochemical [2+2] photocycloaddition under visible light or sunlight, enable stereospecific synthesis of CBDA derivatives (e.g., rel-(1R,2R,3S,4S)-2,4-bis(3,4-dihydroxyphenyl) CBDA). Hirshfeld surface analysis and 2D intermolecular interaction fingerprints guide route design to ensure stereochemical fidelity . Solvent-free conditions and LED light sources enhance reaction efficiency and purity .

Q. What methodological approaches resolve conflicting data in CBDA reactivity studies, such as divergent oxidation or polymerization outcomes?

Contradictions in reactivity (e.g., variable photodegradation rates) can be addressed by:

  • Comparative kinetic studies using UV-Vis spectroscopy under controlled wavelength exposure .
  • Computational modeling (DFT) to predict reaction pathways and intermediates.
  • Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) to isolate electronic effects .

Q. How does CBDA’s structural rigidity enhance its utility in advanced materials like metal-organic frameworks (MOFs) or degradable polymers?

CBDA’s semi-rigid cyclobutane core provides geometric constraint, enabling precise control over pore size in MOFs when coordinated with metal nodes (e.g., Zn²⁺ or Cu²⁺) . In polymers, CBDA derivatives exhibit photodegradability under specific wavelengths (e.g., 365 nm UV), making them candidates for environmentally responsive materials . Comparative studies with cyclopropane or cyclohexane analogs highlight CBDA’s superior thermal stability and mechanical strength .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility or reactivity of CBDA across studies?

Discrepancies often arise from:

  • Crystallinity differences : Amorphous vs. crystalline CBDA exhibits varying solubility in DMSO or water .
  • pH-dependent behavior : Carboxylic acid deprotonation at pH >5 alters solubility and reactivity .
  • Isomeric impurities : Contamination with 1,1- or 1,2-dicarboxylic acid isomers can skew results . Validate purity via HPLC and elemental analysis before experimental replication.

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying CBDA in complex matrices (e.g., biological or polymer blends)?

  • LC-MS/MS : Provides high sensitivity (detection limit ~0.1 ng/mL) using negative ion mode for carboxylic acid groups.
  • FT-IR spectroscopy : Characteristic C=O stretching (1700–1750 cm⁻¹) and cyclobutane ring vibrations (800–1000 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability in polymeric composites, with decomposition onset temperatures typically >200°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.